molecular formula C22H16ClN3O3S B11585902 (2Z)-6-(4-chlorobenzyl)-2-[2-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-chlorobenzyl)-2-[2-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11585902
M. Wt: 437.9 g/mol
InChI Key: BBHCMGWVVGNUII-UYRXBGFRSA-N
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Description

The compound (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl and propenyloxyphenyl moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with 2-(propenyloxy)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolo[3,2-b][1,2,4]triazine core. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit key enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and gene expression.

Comparison with Similar Compounds

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: can be compared with other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:

The uniqueness of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methyl]-2-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H16ClN3O3S/c1-2-11-29-18-6-4-3-5-15(18)13-19-21(28)26-22(30-19)24-20(27)17(25-26)12-14-7-9-16(23)10-8-14/h2-10,13H,1,11-12H2/b19-13-

InChI Key

BBHCMGWVVGNUII-UYRXBGFRSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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